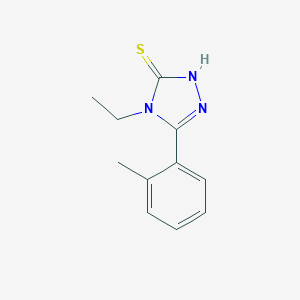

4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

描述

属性

IUPAC Name |

4-ethyl-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-3-14-10(12-13-11(14)15)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKZFRVTJOFXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351490 | |

| Record name | 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174574-01-7 | |

| Record name | 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis and Characterization of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract: This document provides a comprehensive technical guide for the synthesis and detailed characterization of the heterocyclic compound 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide details a robust and well-established synthetic pathway, commencing with the formation of a key N,N'-disubstituted thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization. We provide an in-depth explanation of the experimental rationale, a step-by-step protocol, and a full suite of characterization methodologies including FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy, essential for structural verification and purity assessment. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Strategic Rationale

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs.[1] The incorporation of a thiol group at the 3-position, along with specific aryl and alkyl substituents at the 5- and 4-positions respectively, can significantly influence the molecule's pharmacological profile.[3] The target compound, 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (Molecular Formula: C₁₁H₁₃N₃S, Molecular Weight: 219.31 g/mol ), is of particular interest for its potential as a versatile intermediate for further derivatization or as a biologically active agent itself.[]

The synthetic strategy outlined herein is a classical and highly effective method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system.[5][6] The core logic involves two primary stages:

-

Formation of the Thiosemicarbazide Intermediate: Synthesis of 1-(2-methylbenzoyl)-4-ethylthiosemicarbazide. This open-chain precursor contains all the necessary atoms and the correct connectivity to facilitate subsequent ring closure. This step is achieved by reacting 2-methylbenzohydrazide with ethyl isothiocyanate.

-

Base-Catalyzed Cyclization: The thiosemicarbazide intermediate undergoes an intramolecular cyclodehydration reaction in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) to yield the final triazole-thiol. This step is driven by the nucleophilicity of the hydrazinic nitrogen and the electrophilicity of the carbonyl carbon, followed by dehydration.

This approach is favored for its reliability, generally good yields, and the accessibility of starting materials.

Synthesis Pathway and Mechanism

The overall synthetic workflow is a two-step process starting from commercially available 2-methylbenzohydrazide and ethyl isothiocyanate.

Sources

- 1. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of pharmacologically active agents.[1] This document, written from the perspective of a Senior Application Scientist, moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into the critical techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The guide emphasizes the pivotal role of thiol-thione tautomerism in interpreting spectral data and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery, renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The incorporation of a thiol group at the 3-position introduces a crucial functional handle for further synthetic modifications and, critically, gives rise to thiol-thione tautomerism—a phenomenon that profoundly influences the molecule's physicochemical properties, reactivity, and biological interactions.[3][4] Our target molecule, 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (Molecular Formula: C₁₁H₁₃N₃S, Molecular Weight: 219.31 g/mol ), combines this versatile core with specific substituents: an ethyl group at the N4 position and a 2-methylphenyl (o-tolyl) group at the C5 position.[] These additions are not trivial; they introduce steric and electronic effects that modulate the tautomeric equilibrium and present unique signatures in spectroscopic analysis. Accurate and unambiguous characterization is therefore paramount for quality control, reaction monitoring, and establishing structure-activity relationships (SAR).

Foundational Chemistry: Molecular Structure and Tautomerism

Understanding the structure of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol requires acknowledging its existence as a dynamic equilibrium between two tautomeric forms: the thiol and the thione.

-

Thiol Form: Characterized by an S-H bond, where the proton resides on the sulfur atom.

-

Thione Form: Characterized by a C=S double bond and an N-H bond, where the proton has migrated to a nitrogen atom of the triazole ring.

The dominant tautomer can vary between the solid state and in solution, and is influenced by factors such as solvent polarity, pH, and temperature. Spectroscopic techniques are exceptionally well-suited to probe this equilibrium. For instance, FT-IR is excellent for identifying the strong C=S stretch of the thione form in the solid state, while NMR in a suitable solvent like DMSO-d₆ can reveal the characteristic, exchangeable N-H or S-H protons.[3][6]

Caption: Thiol-Thione tautomeric equilibrium and key spectroscopic identifiers.

General Analytical Workflow

A robust characterization of the title compound relies on a multi-technique approach where the results from each analysis corroborate the others. The logical flow ensures that purity is established before undertaking detailed structural elucidation.

Caption: A logical workflow for the comprehensive spectroscopic analysis.

Core Spectroscopic Characterization

Disclaimer: The spectral data presented in the following sections are representative values derived from literature analysis of closely related 4,5-disubstituted-4H-1,2,4-triazole-3-thiol analogues and theoretical chemical principles.[1][2][7] They serve as an expert guide to the expected results for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For our target compound, both ¹H and ¹³C NMR are indispensable.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its polarity can stabilize the thione tautomer, and more importantly, it is a hydrogen bond acceptor, which slows down the exchange rate of the labile N-H proton, allowing it to be observed as a distinct, albeit often broad, signal at a downfield chemical shift (typically >13 ppm).[3][6]

4.1.1 Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C) as the primary internal reference. Tetramethylsilane (TMS) can be added as an alternative.

-

Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of -2 to 16 ppm.

-

Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

Perform a D₂O exchange experiment: after the initial spectrum is acquired, add one drop of D₂O, shake, and re-acquire the spectrum. The disappearance of the N-H (or S-H) signal confirms its identity.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Set a spectral width of 0 to 200 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, especially for the quaternary carbons and the C=S carbon.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

4.1.2 Expected Spectral Data

| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| NH (Thione) | ~13.8 - 14.1 | Broad Singlet | 1H | Exchangeable proton on triazole ring |

| Ar-H | ~7.2 - 7.5 | Multiplet | 4H | Protons of the 2-methylphenyl ring |

| N-CH₂-CH₃ | ~4.0 - 4.2 | Quartet | 2H | Methylene protons of the ethyl group |

| Ar-CH ₃ | ~2.1 - 2.3 | Singlet | 3H | Methyl protons on the phenyl ring |

| N-CH₂-CH ₃ | ~1.2 - 1.4 | Triplet | 3H | Methyl protons of the ethyl group |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Chemical Shift (δ, ppm) | Assignment |

| C =S (Thione) | ~168 - 170 | Thione carbon[3] |

| Triazole C 5 | ~148 - 150 | Carbon attached to the aryl group |

| Aromatic C (Quaternary) | ~128 - 138 | Non-protonated carbons of the phenyl ring |

| Aromatic C H | ~125 - 131 | Protonated carbons of the phenyl ring |

| N-C H₂-CH₃ | ~40 - 42 | Methylene carbon of the ethyl group |

| Ar-C H₃ | ~18 - 20 | Methyl carbon on the phenyl ring |

| N-CH₂-C H₃ | ~14 - 16 | Methyl carbon of the ethyl group |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expert Insight: For this class of compounds, FT-IR is particularly powerful for confirming the dominant tautomeric form in the solid state. The thione form will exhibit a characteristic N-H stretching band and a strong C=S stretching band.[3] The thiol form, if present, would show a weak S-H stretch (often near 2500-2600 cm⁻¹) and the absence of the strong C=S band.[2][8]

4.2.1 Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

4.2.2 Expected Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 - 3200 | Medium, Broad | N-H Stretch | Triazole N-H (Thione form)[3] |

| ~2900 - 3050 | Medium-Weak | C-H Stretch | Aromatic & Aliphatic C-H |

| ~1600 - 1620 | Medium | C=N Stretch | Triazole ring[3] |

| ~1450 - 1550 | Strong | C=C Stretch | Aromatic ring |

| ~1280 - 1350 | Strong | N-C=S Stretch | Thione group[3] |

| ~750 - 780 | Strong | C-H Bend | ortho-disubstituted aromatic ring |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.

Expert Insight: Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming the molecular weight.[9][10] The high nitrogen content of the triazole ring makes it readily protonated.

4.3.1 Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. A trace amount of formic acid can be added to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Set the capillary voltage, cone voltage, and desolvation gas temperature and flow to optimal values for the instrument.

-

Acquisition: Acquire data over a mass range of m/z 50-500. For HRMS, use a TOF or Orbitrap analyzer to achieve mass accuracy within 5 ppm.

-

Data Analysis: Identify the [M+H]⁺ ion and calculate its mass-to-charge ratio. Compare the measured exact mass with the theoretical mass for the proposed formula C₁₁H₁₄N₃S⁺.

4.3.2 Expected Spectral Data

| Analysis Type | Expected m/z | Formula | Interpretation |

| Low-Resolution MS | 220.1 | [C₁₁H₁₃N₃S + H]⁺ | Protonated Molecular Ion [M+H]⁺ |

| High-Resolution MS | 220.0903 | C₁₁H₁₄N₃S⁺ | Theoretical exact mass for [M+H]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within its chromophoric systems (the aromatic ring and the triazole heterocycle).

Expert Insight: The spectra of 1,2,4-triazole derivatives are typically characterized by strong absorption bands in the 200-300 nm region, corresponding to π → π* transitions within the conjugated system.[4][11] The choice of solvent can slightly shift the absorption maxima (solvatochromism), so it is crucial to report the solvent used.

4.4.1 Experimental Protocol: UV-Vis

-

Solvent Selection: Use a UV-grade solvent such as methanol or ethanol.

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg in 10 mL). Create a dilute solution (e.g., 1 x 10⁻⁵ M) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Acquisition: Record the spectrum from 200 to 400 nm in a 1 cm path length quartz cuvette, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

4.4.2 Expected Spectral Data

| Solvent | Expected λ_max (nm) | Electronic Transition |

| Methanol | ~250 - 280 | π → π |

| Methanol | ~290 - 310 | n → π (Thione C=S) |

Integrated Analysis: A Self-Validating Conclusion

No single technique provides the complete picture. The power of this analytical workflow lies in the convergence of data from all four methods to build an unassailable structural proof.

Caption: Logical convergence of spectroscopic data for structural elucidation.

The process is self-validating:

-

MS confirms the molecular formula C₁₁H₁₃N₃S.[]

-

FT-IR strongly indicates the presence of N-H and C=S groups, pointing to the thione tautomer as dominant in the solid state.[3]

-

¹³C NMR corroborates the FT-IR data by showing a signal around 169 ppm, characteristic of a C=S carbon.[3]

-

¹H NMR confirms the thione tautomer with a downfield N-H proton signal that disappears upon D₂O exchange. It also maps the exact arrangement of the ethyl and 2-methylphenyl groups through their characteristic chemical shifts, integrations, and coupling patterns.

-

UV-Vis confirms the presence of the expected chromophoric system.

Together, these data points leave no ambiguity as to the identity and dominant tautomeric form of the compound under the specified analytical conditions.

Conclusion

The spectroscopic characterization of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a clear-cut process when a systematic, multi-technique approach is employed. The key to accurate interpretation lies in understanding the inherent thiol-thione tautomerism of the 1,2,4-triazole-3-thiol core. By leveraging the specific strengths of NMR, FT-IR, MS, and UV-Vis spectroscopy, researchers can unambiguously confirm the molecule's identity, purity, and dominant structure. The protocols and expected spectral data outlined in this guide provide a robust and reliable framework for quality control in synthesis and for foundational characterization in drug discovery and materials science programs.

References

-

Jasińska, J., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules, 23(12), 3291. [Link]

-

Belskaya, N., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(16), 4994. [Link]

-

Sravya, G., & Sridhara, M. B. (2020). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065. [Link]

-

Al-Sultani, K. H. H., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. International Journal of Green Pharmacy, 13(3). [Link]

-

Saeed, S., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(2), 575-589. [Link]

-

SIELC Technologies. UV-Vis Absorption Spectrum of 1H-1,2,4-Triazole-1-acetic acid. [Link]

-

Rostkowska, H., et al. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. RSC Advances, 15(22), 17379-17387. [Link]

-

Rauf, A., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

Rostkowska, H., et al. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO 2 complexes. RSC Publishing. [Link]

-

Pieczonka, A. M., et al. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 25(24), 5913. [Link]

-

Saeed, S., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

Adeniyi, A. A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences, 65(3), 212-219. [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Journal of Heterocyclic Chemistry, 38(6), 1437-1441. [Link]

-

Toczylowska-Maminska, R., et al. (2014). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Free Radical Biology and Medicine, 76, 1-15. [Link]

-

SfRBM. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sfrbm.org [sfrbm.org]

- 11. mdpi.com [mdpi.com]

1H NMR and 13C NMR data for 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest to researchers in medicinal and materials chemistry. We delve into the theoretical underpinnings of spectral assignments, discuss the critical issue of thiol-thione tautomerism, present standardized experimental protocols, and interpret the spectral data with reference to established chemical principles. This document is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of substituted 1,2,4-triazole derivatives.

Introduction: The Structural Challenge

The compound 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (Figure 1) belongs to a class of nitrogen- and sulfur-containing heterocycles that exhibit a wide range of biological activities and applications in coordination chemistry.[1] Accurate structural confirmation is the bedrock of any chemical research, and for substituted triazoles, this presents a unique challenge: the potential for thione-thiol tautomerism.[2] The molecule can theoretically exist in the thiol form (possessing a C-SH group) or the thione form (with a C=S group and an N-H proton). The substitution of an ethyl group at the N4 position simplifies the possible equilibria but does not eliminate them. NMR spectroscopy provides a definitive method to distinguish these forms in solution.[3]

This guide will explain the causality behind the observed chemical shifts and coupling patterns, grounding the interpretation in authoritative data to provide a trustworthy protocol for structural validation.

Figure 1. Structure and numbering of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocols: Ensuring Data Integrity

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols represent a self-validating system for obtaining high-fidelity spectra.

Sample Preparation

-

Mass Determination: Accurately weigh 5-10 mg of the synthesized 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its low viscosity and good solubilizing power for many organic compounds. For compounds with potential tautomerism and exchangeable protons (like -SH), deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the exchange rate of labile protons with water, resulting in sharper signals for NH or SH protons.[2][4]

-

Internal Standard: Add a small amount (~1% v/v) of tetramethylsilane (TMS) to the solution. TMS serves as the internal reference for chemical shift, defined as 0.00 ppm for both ¹H and ¹³C spectra.

-

Homogenization & Transfer: Vortex the sample until the solid is completely dissolved. Transfer the clear solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

Figure 2. Standardized workflow for NMR spectroscopic analysis.

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including potentially downfield NH/SH protons, are captured.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integrations.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum with singlets for each unique carbon.

-

Spectral Width: ~220 ppm (from -10 to 210 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

-

Spectral Interpretation and Data Analysis

The following sections provide a detailed assignment of the expected NMR signals for 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, based on established principles and data from analogous structures.[5][6][7]

¹H NMR Spectrum Analysis

The proton spectrum can be logically divided into four distinct regions: the aliphatic ethyl group, the aromatic tolyl group, the tolyl methyl group, and the labile thiol proton.

Table 1: Predicted ¹H NMR Data for 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

| Proton Assignment (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-7 (-CH₃, Ethyl) | ~1.35 | Triplet (t) | 3H | ~7.2 | Coupled to the two H-6 methylene protons (n+1=3). Standard aliphatic region.[5] |

| H-14 (-CH₃, Tolyl) | ~2.30 | Singlet (s) | 3H | - | Aromatic methyl group, no adjacent protons to couple with. |

| H-6 (-CH₂, Ethyl) | ~4.10 | Quartet (q) | 2H | ~7.2 | Deshielded by the adjacent electronegative nitrogen of the triazole ring. Coupled to the three H-7 methyl protons (n+1=4).[5] |

| H-9 to H-12 (Aryl) | ~7.20 - 7.50 | Multiplet (m) | 4H | - | Protons on the substituted phenyl ring. The ortho-substitution leads to a complex, overlapping pattern that is difficult to assign without 2D NMR. |

| H-13 (-SH) | ~3.5 - 5.5 (or broader) | Broad Singlet (br s) | 1H | - | The chemical shift of thiol protons is highly variable and depends on solvent, concentration, and temperature.[8] In the thione tautomer, this would be an N-H signal, typically appearing much further downfield (>13 ppm).[3][9] |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C spectrum provides one signal for each unique carbon environment. The chemical shifts are highly diagnostic of the carbon's functional group.

Table 2: Predicted ¹³C NMR Data for 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

| Carbon Assignment (Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-7 (-CH₃, Ethyl) | ~14.5 | Standard upfield chemical shift for an aliphatic sp³ methyl carbon. |

| C-14 (-CH₃, Tolyl) | ~21.0 | Typical shift for a methyl group attached to an aromatic ring. |

| C-6 (-CH₂, Ethyl) | ~42.0 | Aliphatic sp³ methylene carbon, shifted downfield due to attachment to nitrogen. |

| C-8 to C-13 (Aryl) | ~125.0 - 138.0 | Six distinct signals are expected for the six carbons of the substituted phenyl ring in the typical aromatic region. |

| C-5 (Triazole) | ~148.0 | Aromatic carbon of the triazole ring attached to the phenyl and nitrogen groups. |

| C-3 (Triazole, C-S) | ~165.0 | This is the key diagnostic signal. For the thiol tautomer, the C-S carbon is significantly deshielded. In the alternative thione tautomer, the C=S carbon would resonate even further downfield, typically in the 169-175 ppm range.[3] |

Advanced Structural Verification with 2D NMR

While 1D NMR provides strong evidence for the structure, two-dimensional (2D) NMR experiments offer definitive confirmation by revealing through-bond correlations between nuclei.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. A strong cross-peak would be observed between the ethyl -CH₂ (H-6) and -CH₃ (H-7) protons, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for piecing together a molecular skeleton. It shows correlations between protons and carbons that are typically 2 or 3 bonds away.

Figure 3. Key expected HMBC correlations for structural confirmation.

Key HMBC correlations that would cement the structural assignment include:

-

H-6 (-CH₂) to C-5 and C-7: Correlation from the ethyl methylene protons to the adjacent triazole ring carbon (C-5) and the ethyl methyl carbon (C-7).

-

Aromatic Protons to C-5: Correlation from the ortho-proton of the phenyl ring to the triazole carbon C-5.

-

H-14 (Tolyl -CH₃) to Aryl Carbons: Correlations from the tolyl methyl protons to the ipso- (C-9) and ortho- (C-8, C-10) carbons of the phenyl ring.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, provides an unequivocal method for the structural determination of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. The key diagnostic signals include the ethyl group's quartet and triplet pattern, the distinct aromatic signals, and most importantly, the ¹³C chemical shift of the C-3 carbon, which serves as a definitive marker for the predominant thiol tautomer in solution. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently validate the structure of this and related heterocyclic systems, ensuring the integrity and reliability of their scientific findings.

References

- Gholivand, K., et al. (2011). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers.

-

Koval, O., et al. (2022). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. Available at: [Link].

-

Rajamohanan, P. R. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link].

-

Royal Society of Chemistry (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. RSC. Available at: [Link].

-

National Institutes of Health (NIH). (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth. NIH. Available at: [Link].

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal. Available at: [Link].

-

Davari, M., et al. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. Available at: [Link].

-

Isin, D. O., et al. (2006). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link].

-

Ginekologia i Poloznictwo (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link].

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link].

Sources

- 1. Buy 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 26131-61-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. dspace.ncl.res.in [dspace.ncl.res.in]

- 5. ijbr.com.pk [ijbr.com.pk]

- 6. mdpi.com [mdpi.com]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

IR and Mass spectrometry of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, integral to a wide array of pharmacologically active agents.[1][2] The specific derivative, 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, represents a molecule of significant interest for drug development and materials science. Accurate structural elucidation and purity confirmation are paramount for advancing research and ensuring regulatory compliance. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the expected Infrared (IR) and Mass Spectrometry (MS) characteristics of this compound. By synthesizing data from closely related analogs and fundamental spectroscopic principles, this document offers a predictive framework for its characterization, details robust experimental protocols, and explains the causal logic behind the expected spectral features.

Introduction: The Significance of Spectroscopic Analysis

In the landscape of pharmaceutical development, the unambiguous identification of a molecular structure is a critical first step. Spectroscopic techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this endeavor. IR spectroscopy provides a molecular fingerprint by identifying the functional groups present, while mass spectrometry determines the molecular weight and offers profound insights into the molecular structure through fragmentation analysis.[1]

The 1,2,4-triazole-3-thiol moiety is a privileged scaffold known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The title compound, 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, combines this active core with specific substituents that modulate its physicochemical and biological profile. This guide provides the foundational knowledge required to confidently identify this molecule and its analogs, ensuring the integrity of research and development efforts.

Molecular Structure and Thione-Thiol Tautomerism

A crucial characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol and thione forms.[4] This equilibrium is influenced by factors such as the solvent, temperature, and the solid-state crystalline structure. The presence of both tautomers can significantly complicate spectral interpretation, as each form presents distinct spectroscopic features. The thione form is often more stable in the solid state.[5]

The thiol form contains an S-H bond, while the thione form features C=S and N-H bonds. Recognizing the signatures of both is key to a complete characterization.

Caption: Thione-Thiol tautomeric equilibrium in the title compound.

Infrared (IR) Spectroscopy Analysis

3.1 Guiding Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers), allowing for their identification. For 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, key functional groups include the S-H (thiol), N-H (thione), C=S (thione), C=N (triazole ring), and aromatic/aliphatic C-H bonds.

3.2 Predicted IR Absorption Bands

While a definitive spectrum for the exact title compound is not publicly available, a highly predictive spectrum can be constructed from data on analogous structures.[6][7] The presence of tautomers means that bands for both forms may be observed.

| Wavenumber (cm⁻¹) | Functional Group | Expected Intensity | Notes |

| ~3300-3200 | N-H Stretch | Medium-Strong | Thione form . Indicates intermolecular hydrogen bonding.[6][7] |

| ~3050-3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of the 2-methylphenyl group. |

| ~2980-2850 | Aliphatic C-H Stretch | Medium | From the ethyl and methyl substituents. |

| ~2600-2550 | S-H Stretch (Thiol) | Weak | Thiol form . This band is often weak and broad, confirming the thiol tautomer.[6][7] |

| ~1615-1600 | C=N Stretch | Medium-Strong | A key vibration of the 1,2,4-triazole ring.[6][7] |

| ~1500-1450 | Aromatic C=C Stretch | Medium | Skeletal vibrations of the phenyl ring. |

| ~1350-1300 | C=S Stretch | Strong | Thione form . A strong indicator of the thione tautomer's presence.[5] |

| ~750 | Aromatic C-H Bend | Strong | Out-of-plane bending, indicative of ortho-disubstitution on the phenyl ring. |

Mass Spectrometry (MS) Analysis

4.1 Guiding Principles

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like triazoles, typically producing a protonated molecular ion [M+H]⁺.[8][9] By increasing the instrument's fragmentor voltage, controlled fragmentation can be induced, providing valuable structural information.[9]

4.2 Molecular Ion and Fragmentation

The exact mass of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (C₁₂H₁₅N₃S) is 233.10. In positive ion ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 234.11.

The fragmentation of the 1,2,4-triazole ring and its substituents follows predictable pathways. The proposed fragmentation cascade is based on established patterns for similar heterocyclic systems.[8][9][10] Key fragmentation events include the loss of the ethyl group, cleavage of the triazole ring, and loss of the methylphenyl substituent.

Caption: Predicted ESI-MS fragmentation pathway for the title compound.

4.3 Predicted Key Ions

The following table summarizes the key ions expected in the ESI-MS spectrum under fragmentation conditions.

| Predicted m/z | Ion Identity / Proposed Loss | Notes |

| 234.11 | [M+H]⁺ | Protonated molecular ion. |

| 206.08 | [M+H - C₂H₄]⁺ | Loss of ethylene from the N-ethyl group via McLafferty-type rearrangement. |

| 201.09 | [M+H - SH]⁺ | Loss of the sulfhydryl radical. |

| 178.07 | [M+H - C₂H₄ - N₂]⁺ | Subsequent loss of a nitrogen molecule from the triazole ring, a common pathway for such heterocycles.[9] |

| 143.08 | [M+H - C₇H₇•]⁺ | Loss of the tolyl radical, indicating cleavage of the C-C bond between the triazole and phenyl rings. |

Experimental Protocols

5.1 General Synthesis Workflow

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is reliably achieved through the base-catalyzed cyclization of an appropriately substituted thiosemicarbazide intermediate.[6][11] This self-validating protocol ensures high purity of the final product, which is essential for accurate spectroscopic analysis.

Caption: Generalized workflow for the synthesis of the title compound.

5.2 FT-IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the synthesized compound with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet. The pellet should be clear for optimal results.

-

-

Data Acquisition:

-

Place the KBr pellet in the spectrometer's sample holder.

-

Record a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform baseline correction and peak identification.

-

-

Rationale: The KBr pellet method is a standard and reliable technique for analyzing solid samples.[1] It minimizes interference from solvents and produces sharp, well-defined spectra.

5.3 HPLC-MS (ESI) Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

-

Instrumentation and Conditions: The following conditions are based on established methods for analyzing 1,2,4-triazole derivatives.[8][9]

-

HPLC System: Agilent 1260 Infinity or equivalent.

-

Column: Zorbax SB C18, 4.6 × 50 mm, 1.8 µm particle size.

-

Column Temperature: 40 °C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometer: Agilent 6120 or equivalent single quadrupole MS.

-

Ion Source: Electrospray Ionization (ESI), Positive Polarity.

-

Drying Gas (N₂): 10 L/min.

-

Capillary Voltage: 4000 V.

-

Fragmentor Voltage: 70 V (for molecular ion observation) and 150 V (to induce fragmentation).

-

Scan Range: m/z 50–500.

-

-

Rationale: The use of a C18 reversed-phase column is ideal for separating small organic molecules. Formic acid is added to the mobile phase to facilitate protonation, which is essential for ESI in positive mode.[9] Varying the fragmentor voltage allows for both confirmation of the molecular weight and elucidation of the structure through controlled fragmentation.[8]

Conclusion

The structural characterization of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is fundamentally reliant on the combined application of IR and Mass Spectrometry. This guide establishes a robust predictive framework for its analysis. Key IR identifiers include the characteristic S-H stretch (~2550 cm⁻¹) of the thiol tautomer and the N-H/C=S bands of the thione form. Mass spectrometry should confirm the molecular weight with a protonated ion at m/z 234, with predictable fragmentation patterns including the loss of ethylene (m/z 206) and the tolyl radical (m/z 143). By employing the detailed protocols and understanding the theoretical underpinnings presented herein, researchers can confidently synthesize, identify, and utilize this important heterocyclic compound in their drug discovery and development pipelines.

References

-

Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. News of Pharmacy, (1), 28-36. [Link]

-

ResearchGate. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate. [Link]

-

Koparır, M., Cansız, A., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 204–212. [Link]

-

Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

Lieber, E., et al. (1957). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. Canadian Journal of Chemistry, 35(8), 832-842. [Link]

-

Sałdyka, M., & Mielke, Z. (2021). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Physical Chemistry Chemical Physics, 23(39), 22568-22581. [Link]

-

Al-Ghorbani, M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Rajurkar, V. G., et al. (2017). Green Synthesis and Evaluation of 5-(4-Aminophenyl)-4- Aryl-4H-1, 2, 4- Triazole-3-Thiol Derivatives. Journal of Applied Pharmaceutical Science, 7(12), 143-149. [Link]

-

ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol. SpectraBase. [Link]

-

MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Varynskyi, B. O., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

-

Singh, S., & Kumar, S. (2021). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 37(3), 643-649. [Link]

-

Valicsek, V. S., et al. (2021). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. Molecules, 26(20), 6253. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijrpc.com [ijrpc.com]

- 3. ijbr.com.pk [ijbr.com.pk]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ijbr.com.pk [ijbr.com.pk]

An In-Depth Technical Guide to the Thione-Thiol Tautomerism of 4-Ethyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

Tautomerism, the dynamic equilibrium between two readily interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development. For heterocyclic compounds, particularly those containing a thioamide moiety, the thione-thiol tautomeric equilibrium dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ultimately, its biological activity. This guide provides a comprehensive technical overview of the thione-thiol tautomerism in 4-ethyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol, a representative member of a significant class of bioactive heterocycles. We will explore the theoretical underpinnings of this equilibrium, detail robust experimental and computational protocols for its characterization, and discuss the critical impact of tautomeric preference on drug design and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand, predict, and control the tautomeric behavior of this important molecular scaffold.

Introduction to Tautomerism in Heterocyclic Systems

The Principle of Tautomerism

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium.[1] The most common form is prototropic tautomerism, which involves the migration of a proton.[1] Unlike resonance structures, which are different representations of a single molecule, tautomers are distinct chemical species with different connectivities, separated by a real energy barrier.[1] For the 1,2,4-triazole-3-thiol core, the equilibrium involves the migration of a proton between a nitrogen atom and the exocyclic sulfur atom, leading to two distinct forms: the thione and the thiol.

The 1,2,4-Triazole-3-thiol Scaffold: A Privileged Structure

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[2][3] The incorporation of a mercapto- or thione group at the 3-position introduces the possibility of thione-thiol tautomerism, which can significantly influence the molecule's interaction with biological targets.[3] The specific biological effect of 1,2,4-triazole derivatives can be dependent on whether the sulfur atom exists in the thione or thiol form.[3]

The Thione-Thiol Equilibrium in 4-Ethyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

The central focus of this guide is the equilibrium between the thione (A) and thiol (B) forms of 4-ethyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol. The thione form contains a C=S double bond (thiocarbonyl) and an N-H bond, while the thiol form contains a C=N double bond within the ring and an S-H bond (sulfhydryl). Understanding which tautomer predominates under various conditions is crucial for predicting its behavior in both chemical reactions and biological systems.

Caption: A typical workflow for computational tautomer analysis using DFT.

Experimental Framework for Tautomer Elucidation

Synthesis of 4-ethyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol

The synthesis of the title compound typically follows established routes for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. [2][4]A common pathway involves the reaction of an appropriate acylhydrazide with an isothiocyanate, followed by cyclization. For this specific molecule, o-tolylacetic acid hydrazide would be reacted with ethyl isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized under alkaline conditions to yield the final product. [4]

Spectroscopic Interrogation: The Core of Tautomer Analysis

The causality behind employing a suite of spectroscopic techniques lies in their ability to probe different molecular features. Each method provides a unique piece of the structural puzzle.

-

Rationale: This technique is an excellent first-pass method for qualitatively assessing the equilibrium in solution. The two tautomers possess different chromophores, leading to distinct electronic transitions.

-

Expected Observations:

-

Thione Form: Exhibits a characteristic absorption band at longer wavelengths, typically between 300-350 nm. [5]This is attributed to the lower energy n→π* transition of the C=S group. [6] * Thiol Form: Lacks the C=S chromophore and typically shows absorption bands below 300 nm, resulting from π→π* transitions within the aromatic system. [6]* Application: By running spectra in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO), one can observe shifts in the relative intensities of these bands, providing direct evidence of a solvent-dependent equilibrium.

-

-

Rationale: FT-IR spectroscopy is definitive for identifying the presence or absence of key functional groups that differentiate the two tautomers, particularly in the solid state.

-

Expected Observations:

-

Thione Form: The presence of a strong N-H stretching band (around 3100-3300 cm⁻¹) and a characteristic C=S stretching vibration (around 1350 cm⁻¹) are indicative of the thione tautomer. [7] * Thiol Form: The most telling peak is the S-H stretching band, which is typically weak and appears around 2500-2600 cm⁻¹. [7]The absence of a strong C=S band and the presence of the S-H band would confirm the thiol form.

-

-

Trustworthiness: The presence of a weak S-H band alongside dominant N-H and C=S bands in a solution spectrum could indicate an equilibrium mixture.

-

Rationale: NMR provides the most detailed structural information in solution. ¹H, ¹³C, and even ¹⁵N NMR can be used to definitively assign the structure of the dominant tautomer. [8]* Expected Observations:

-

¹H NMR: The most direct evidence comes from the proton chemical shifts. The thione tautomer will show a broad singlet for the N-H proton, typically at a very downfield chemical shift (δ 13-14 ppm). [7]Conversely, the thiol tautomer would display a signal for the S-H proton at a much more upfield position (δ 3-4 ppm). [7]The presence of one signal to the exclusion of the other is strong evidence for a single dominant tautomer in that solvent.

-

¹³C NMR: The chemical shift of the C3 carbon is highly diagnostic. In the thione form, this carbon is a thiocarbonyl (C=S) and resonates at a significantly downfield position (typically δ > 165 ppm). In the thiol form, it is an sp² carbon attached to sulfur (C-S) and appears at a more upfield position.

-

¹⁵N NMR: While less common, ¹⁵N NMR can provide conclusive evidence, as the chemical shift difference between an imine nitrogen (thiol form) and an amide/thioamide nitrogen (thione form) can be as large as 100 ppm. [9]

-

Caption: A streamlined workflow for the experimental elucidation of tautomerism.

Standard Operating Protocols (SOPs)

SOP for Spectroscopic Analysis of Tautomeric Equilibrium

-

Objective: To determine the dominant tautomeric form of 4-ethyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol in solvents of varying polarity.

-

Materials:

-

Target compound

-

Solvents: Cyclohexane (apolar), Dichloromethane (polar aprotic), Ethanol (polar protic), DMSO-d₆ (for NMR)

-

Spectroscopic grade solvents for UV-Vis and FT-IR.

-

NMR tubes, quartz cuvettes.

-

-

Procedure:

-

Sample Preparation: Prepare solutions of the compound at a concentration of ~1 mg/mL in each solvent. For UV-Vis, dilute further to obtain absorbance values between 0.1 and 1.0 AU.

-

UV-Vis Spectroscopy:

-

Record the spectrum for each solution from 200 nm to 500 nm against a solvent blank.

-

Identify the λ_max for all absorption bands. Note the presence or absence of the low-energy absorption band (>300 nm).

-

-

FT-IR Spectroscopy:

-

For the solid state, acquire a spectrum using a KBr pellet or an ATR accessory.

-

For solution state, use a liquid cell to acquire spectra in a non-polar solvent like CCl₄ or CS₂ if possible, to minimize solvent interference in the N-H/S-H region.

-

Identify key stretching frequencies for N-H, S-H (if present), and the C=S region.

-

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve ~5-10 mg of the compound in 0.7 mL of DMSO-d₆.

-

Acquire a ¹H NMR spectrum. Pay close attention to the downfield region (δ 10-15 ppm) for the N-H proton and the region from δ 2-5 ppm for a potential S-H proton.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Identify the chemical shift of the C3 carbon (expected >165 ppm for thione).

-

-

-

Data Validation: Ensure that the data from all three spectroscopic methods are congruent. For example, the observation of a downfield N-H proton in the ¹H NMR spectrum should correspond to the presence of N-H and C=S stretching bands in the FT-IR spectrum and a long-wavelength absorption in the UV-Vis spectrum.

Data Synthesis and Interpretation

Expected Spectroscopic Signatures of Thione vs. Thiol Tautomers

The following table summarizes the expected quantitative data that allows for the differentiation between the thione and thiol tautomers.

| Parameter | Thione Tautomer (Expected Dominant) | Thiol Tautomer (Minor/Hypothetical) | Reference(s) |

| UV-Vis λ_max | ~300-350 nm (n→π* of C=S) | < 300 nm (π→π*) | [5][6] |

| FT-IR ν(N-H) | ~3100-3300 cm⁻¹ (stretch) | Absent | [7] |

| FT-IR ν(S-H) | Absent | ~2500-2600 cm⁻¹ (weak stretch) | [7] |

| FT-IR ν(C=S) | ~1350 cm⁻¹ (stretch) | Absent | [7] |

| ¹H NMR δ(N-H) | ~13-14 ppm (broad singlet) | Absent | [7] |

| ¹H NMR δ(S-H) | Absent | ~3-4 ppm (singlet) | [7] |

| ¹³C NMR δ(C3) | > 165 ppm | ~140-150 ppm | [7] |

Case Study: Predicting the Dominant Tautomer

Based on extensive literature for analogous 1,2,4-triazole-3-thiones, it is overwhelmingly predicted that the thione form will be the dominant tautomer for 4-ethyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol in the solid state and in common organic solvents like DMSO, chloroform, and ethanol. [5][10][11]The experimental data gathered using the SOP in section 5.1 would be expected to align with the "Thione Tautomer" column in the table above. A shift towards the thiol form would likely only be significant upon deprotonation in a strongly basic medium.

Significance in Drug Discovery and Development

Impact on Pharmacodynamics and Pharmacokinetics

The identity of the dominant tautomer is not an academic curiosity; it is a critical determinant of a drug candidate's profile.

-

Receptor Binding: The thione and thiol forms have different hydrogen bond donor/acceptor patterns. The thione form has an N-H donor and a C=S acceptor, while the thiol form has an S-H donor and a ring nitrogen acceptor. This difference will fundamentally alter how the molecule docks into a protein's active site.

-

Physicochemical Properties: The more polar thione form may have different solubility and membrane permeability characteristics compared to the less polar thiol form, impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Acidity: The pKa of the N-H proton in the thione form is different from the S-H proton in the thiol form, affecting the molecule's ionization state at physiological pH. [12][13][14]

Implications for Molecular Docking and SAR Studies

Conclusion

The thione-thiol tautomerism of 4-ethyl-5-(o-tolyl)-4H-1,2,4-triazole-3-thiol is a clear-cut equilibrium that heavily favors the thione form under typical laboratory and physiological conditions. This preference is supported by a wealth of data on analogous systems and can be definitively confirmed through a combined application of UV-Vis, FT-IR, and NMR spectroscopy. For professionals in drug discovery, a thorough understanding and experimental verification of the dominant tautomeric form is not merely a characterization step but a prerequisite for rational drug design, enabling accurate predictions of molecular interactions, properties, and ultimate biological function.

References

-

Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. [Link]

-

Molecules. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

ResearchGate. The thione‐thiol tautomerism in 1,2,4‐triazoles. [Link]

-

Acta Chemica Scandinavica. The Thione-Thiol Tautomerism in Simple Thioamides. [Link]

-

PubMed. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. [Link]

-

PubMed. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. [Link]

-

The Journal of Chemical Physics. Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. [Link]

-

ResearchGate. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. [Link]

-

ResearchGate. Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. [Link]

-

ResearchGate. Thione–thiol tautomerism of I' and II'. [Link]

-

Molecules. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

ResearchGate. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods.... [Link]

-

Journal of Chemical Information and Modeling. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. [Link]

-

ResearchGate. Thiol-thiono tautomerism shown by the synthesized Schiff bases. [Link]

-

Journal of the American Chemical Society. Rate constants and equilibrium constants for thiol-disulfide interchange reactions involving oxidized glutathione. [Link]

-

The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. [Link]

-

PubMed Central. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. [Link]

-

Grafiati. Bibliographies: 'Tautomerism'. [Link]

-

INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]

-

Chemistry Steps. Reactions of Thiols. [Link]

-

Semantic Scholar. NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. [Link]

-

ResearchGate. Synthesis and Characterization of some 5, 5-Ethyl Bis-(4-Amino-4H-1, 2, 4-Triazole-3-Thiol) Derivatives. [Link]

-

PubMed. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. [Link]

-

HETEROCYCLES. Prototropic tautomerism of heteroaromatic compounds. [Link]

-

Walsh Medical Media. Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

-

RSC Publishing. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. [Link]

-

ResearchGate. The pKa values of 1,2,4-triazole and its alkyl derivatives. [Link]

-

National Institutes of Health. Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. [Link]

-

ResearchGate. 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. [Link]

-

ACS Publications. Journal of Chemical Information and Modeling. [Link]

-

ResearchGate. Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. [Link]

-

ResearchGate. Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. [Link]

-

ResearchGate. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

PubMed Central. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]

-

National Institutes of Health. Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. [Link]

-

The Journal of Organic Chemistry. P(O)H to P–OH Tautomerism: A Theoretical and Experimental Study. [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 14. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Spectroscopic Characterization

Abstract

This technical guide provides a comprehensive overview of the synthesis, and the physical, chemical, and spectroscopic properties of the heterocyclic compound, 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol. This molecule belongs to the versatile class of 1,2,4-triazole-3-thiols, which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this specific triazole derivative. The guide details a plausible synthetic route, predicted physicochemical properties based on analogues, and an in-depth analysis of its expected spectroscopic characteristics.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The presence of a thiol group at the 3-position and various substituents at the 4- and 5-positions of the triazole ring can significantly influence the compound's biological and physicochemical characteristics. 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a specific derivative within this class, and understanding its fundamental properties is crucial for its potential applications. This guide aims to consolidate the available information and provide expert insights into its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is characterized by a central 1,2,4-triazole ring substituted with an ethyl group at the N4 position, a 2-methylphenyl group at the C5 position, and a thiol group at the C3 position. The molecule can exist in thione-thiol tautomerism, a common feature of 2-mercaptotriazoles.

Table 1: Physicochemical Properties of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃S | [] |

| Molecular Weight | 219.31 g/mol | [] |

| IUPAC Name | 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol | [] |

| CAS Number | 174574-01-7 | [] |

| Boiling Point | 307.2°C at 760 mmHg | [] |

| Density | 1.21 g/cm³ | [] |

| Appearance | Predicted to be a solid at room temperature | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | General knowledge |

Synthesis Pathway

The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry, typically involving the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[1][2] The following proposed synthesis pathway for 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is based on these established methodologies.

Caption: Proposed synthesis pathway for 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Experimental Protocol

Step 1: Synthesis of 2-Methylbenzohydrazide

-

In a round-bottom flask, reflux a mixture of 2-methylbenzoic acid and an excess of thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain 2-methylbenzoyl chloride.

-

Slowly add the crude 2-methylbenzoyl chloride to a stirred solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol) at 0-5°C.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours.

-

The resulting solid, 2-methylbenzohydrazide, is filtered, washed with cold water, and recrystallized from ethanol.

Step 2: Synthesis of 2-(2-Methylbenzoyl)-N-ethylhydrazine-1-carbothioamide

-

Dissolve the synthesized 2-methylbenzohydrazide in ethanol in a round-bottom flask.

-

Add an equimolar amount of ethyl isothiocyanate to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Upon cooling, the thiosemicarbazide derivative will precipitate.

-

Filter the solid, wash with cold ethanol, and dry.

Step 3: Synthesis of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

-

Suspend the 2-(2-methylbenzoyl)-N-ethylhydrazine-1-carbothioamide in an aqueous solution of a base (e.g., 2M NaOH).

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol.

Spectroscopic Characterization

The structural elucidation of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is accomplished through various spectroscopic techniques. The following are the expected spectral data based on its structure and data from analogous compounds.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~2600-2550 | S-H stretching (thiol) |

| ~1600, 1480 | C=C stretching (aromatic) |

| ~1560 | C=N stretching (triazole ring) |

| ~1300 | C=S stretching (thione tautomer) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the different types of protons and their chemical environments.

Table 3: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | SH (thiol proton) |

| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (2-methylphenyl) |

| ~4.1 | Quartet | 2H | N-CH₂ (ethyl group) |

| ~2.3 | Singlet | 3H | Ar-CH₃ (methyl group) |

| ~1.3 | Triplet | 3H | CH₃ (ethyl group) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.

Table 4: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=S (thione carbon) |

| ~150 | C5 of triazole ring |

| ~138, 131, 130, 128, 126, 125 | Aromatic carbons |

| ~40 | N-CH₂ (ethyl carbon) |

| ~19 | Ar-CH₃ (methyl carbon) |

| ~14 | CH₃ (ethyl carbon) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Expected M⁺ peak: m/z = 219.08

Potential Applications and Biological Activity

While specific biological activity data for 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is not extensively reported, the 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore. Derivatives have demonstrated a wide range of biological activities, suggesting potential areas of investigation for this compound.

Caption: Potential biological activities of the 1,2,4-triazole-3-thiol scaffold.

Studies on analogous compounds have shown that they can act as:

-

Antimicrobial Agents: Many 1,2,4-triazole-3-thiol derivatives exhibit activity against various strains of bacteria and fungi.[1]

-

Antitumor Agents: Some compounds from this class have shown promising results in inhibiting tumor growth.[2]

-

Antioxidant Agents: The thiol group can contribute to the radical scavenging properties of these molecules.[2]

Further research is warranted to explore the specific biological profile of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol and its potential as a lead compound in drug discovery.

Conclusion

This technical guide has provided a detailed overview of 4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol, a compound of interest within the broader class of biologically active triazoles. A plausible and detailed synthetic protocol has been outlined, based on established chemical transformations. Furthermore, a comprehensive prediction of its physicochemical and spectroscopic properties has been presented, offering a solid foundation for its synthesis and characterization in a laboratory setting. The potential for this molecule in various therapeutic areas, inferred from the known activities of its structural analogues, underscores the importance of further investigation into its biological properties. This guide serves as a valuable resource for researchers embarking on the study of this and related triazole derivatives.

References

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5). [Link]

-

Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. [Link]

-

Kapustianyk, V., et al. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol and evaluation of their anti-inflammatory activity. Čes. slov. Farm., 72, 190-200. [Link]

-

Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. ResearchGate. [Link]

-

Shcherbyna, R. O., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science, 3(31), 28-33. [Link]

-

Tereshchuk, M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

Sources

CAS number 174574-01-7 properties and suppliers

An In-Depth Technical Guide to 4-Ethyl-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 174574-01-7)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary